3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-12-29-20-11-9-17(13-15(20)2)31(27,28)25-16-8-10-21-18(14-16)23(26)24-19-6-4-5-7-22(19)30-21/h4-11,13-14,25H,3,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJKMQHWTQZTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
- Molecular Formula : C21H21N3O4S
- Molecular Weight : 405.47 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined through standard microdilution methods.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.020 | 0.040 |
| Bacillus cereus | 0.010 | 0.025 |
| Pseudomonas aeruginosa | 0.025 | 0.050 |
The compound exhibited significant antibacterial activity, showing lower MIC values compared to traditional antibiotics like ampicillin and streptomycin, indicating its potential as a lead compound in antibiotic development .
Cytotoxicity Studies
Cytotoxicity was assessed using the MTT assay against normal human lung fibroblast cells (MRC5). The results indicated that the compound had a moderate cytotoxic effect, with an IC50 value of approximately 25 µM.
Table 2: Cytotoxicity of the Compound
| Cell Line | IC50 (µM) |
|---|---|
| MRC5 | 25 |
These findings suggest that while the compound is effective against certain bacterial strains, further optimization is needed to enhance its selectivity and reduce toxicity towards normal cells.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the oxazepine core significantly influence biological activity. The presence of the propoxy group at the para position of the benzene ring enhances solubility and bioavailability, which correlates with improved antimicrobial efficacy.
Key Findings:
- Substituent Effects : The introduction of various alkyl groups on the nitrogen atom of the oxazepine moiety can lead to increased potency.
- Oxidation State : The keto group at position 11 plays a crucial role in maintaining biological activity by stabilizing the molecular structure.
Case Studies
In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives of dibenzo[b,f][1,4]oxazepines and evaluated their biological activities. The study found that compounds with similar structural motifs to our target compound displayed promising antibacterial properties against multi-drug resistant strains .
Q & A
Q. What are the optimized synthetic routes for 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with the formation of the dibenzo[b,f][1,4]oxazepine core. Key steps include:
- Cyclization : Using catalysts (e.g., Pd/C) and solvents like dimethylformamide (DMF) under reflux conditions to form the oxazepine ring .
- Sulfonylation : Reacting the core with a sulfonyl chloride derivative in the presence of pyridine to introduce the sulfonamide group .
- Propoxy Group Incorporation : Alkylation of the benzene ring using 1-bromopropane under basic conditions (K₂CO₃) .
Optimization : Yield is maximized by controlling temperature (80–120°C), solvent polarity, and catalyst loading. Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR at 600 MHz in deuterated solvents (e.g., DMSO-d₆) confirm regiochemistry and substituent positions .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity (>98%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility and Stability : HPLC-UV quantifies solubility in PBS and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent Modulation :
- Propoxy Group : Longer alkoxy chains (e.g., butoxy) may enhance lipophilicity and membrane permeability .
- Methyl vs. Trifluoromethyl : Electron-withdrawing groups (e.g., CF₃) on the benzene ring improve target binding affinity .
- Dibenzooxazepine Core Modifications : Introducing chloro or methoxy substituents alters conformational rigidity and enzyme inhibition potency .
- Data-Driven SAR : Use multivariate analysis to correlate logP, polar surface area, and IC₅₀ values .
Q. What computational methods are employed to predict binding modes and metabolic pathways?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COX-2 or HDACs) using AMBER or GROMACS .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores .
- ADMET Prediction : SwissADME or pkCSM forecasts metabolic sites and toxicity risks .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes ground-state geometry and reactivity descriptors .
Q. How can researchers resolve contradictions in biological data across studies?
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using RevMan for IC₅₀ comparisons) .
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence assays .
- Statistical Design : Apply factorial DOE (Design of Experiments) to isolate confounding variables (e.g., pH, temperature) .
Q. What strategies are used to identify the compound’s primary biological targets?
- Affinity Proteomics : Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify bound proteins .
- Kinome Screening : Use kinase profiling panels (e.g., Eurofins) to assess inhibition across 300+ kinases .
- CRISPR-Cas9 Knockout : Generate gene-knockout cell lines to confirm target dependency .
- Transcriptomics : RNA-seq analysis post-treatment reveals pathway enrichment (e.g., apoptosis, inflammation) .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Reactor Design : Transition from batch to continuous flow reactors to improve heat/mass transfer .
- Purification : Replace column chromatography with crystallization (solvent: antisolvent ratios) for cost efficiency .
- Byproduct Management : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress .
- Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) during process validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
